molecular formula C10H12N2 B3191979 2-异丙基吡唑并[1,5-a]吡啶 CAS No. 59942-84-6

2-异丙基吡唑并[1,5-a]吡啶

货号 B3191979
CAS 编号: 59942-84-6
分子量: 160.22 g/mol
InChI 键: YDLUHABALCALTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Isopropylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolopyridine derivative that has been synthesized through various methods. In

科学研究应用

合成和生物医学应用

吡唑并[1,5-a]吡啶衍生物,包括 2-异丙基吡唑并[1,5-a]吡啶,在生物医学研究中具有重要意义。它们表现为具有不同取代基的杂环化合物,其合成涉及从预先形成的吡唑或吡啶开始的方法。这些化合物在各种生物医学领域都有应用,突出了它们在医学和药物研究中的重要性 (Donaire-Arias 等,2022)

配位化学和生物传感

2,6-双(吡唑基)吡啶衍生物,与 2-异丙基吡唑并[1,5-a]吡啶相关,已被用作配位化学中的配体。它们以在生物传感中的应用而著称,例如发光的镧系元素化合物,以及在创建具有独特热和光化学性质的铁配合物方面 (Halcrow,2005)

有机和药物化学的发展

吡唑并[1,5-a]嘧啶衍生物,与 2-异丙基吡唑并[1,5-a]吡啶密切相关,由于其广泛的生物活性光物理性质而引起有机和药物化学的极大兴趣。这些化合物已被广泛研究,特别是由于它们在材料科学中的潜力 (Moustafa 等,2022)

合成路线和药物应用

包括吡唑并[1,5-a]嘧啶在内的双环 5-6 系统在药物研究中很重要。它们形成多种合成药物的基本骨架,并应用各种合成路线来构建它们的环系统。这些化合物展示出显着的生物能力,突出了它们在新药开发中的相关性 (Elattar & El‐Mekabaty,2021)

药物化学中的杂环化合物

吡唑并[1,5-a]吡啶类似物由于其多样的合成方法和显着的生物特性在药物化学中发挥着至关重要的作用。这些化合物,包括 2-异丙基吡唑并[1,5-a]吡啶,已在药物分子生产中找到应用,突出了它们在开发新疗法中的多功能性和实用性 (Priya 等,2020)

光学性质和荧光

5-氰基吡唑并[1,5-a]吡啶衍生物,与 2-异丙基吡唑并[1,5-a]吡啶相关,已合成具有显着的蓝色荧光特性,无论是在稀溶液中还是在固态中。这些光学特性突出了它们在材料科学和光子学中的潜在应用 (Wang 等,2015)

属性

IUPAC Name

2-propan-2-ylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8(2)10-7-9-5-3-4-6-12(9)11-10/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLUHABALCALTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylpyrazolo[1,5-a]pyridine

Synthesis routes and methods I

Procedure details

A mixture of 30g (0.13 mole) of 2-isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine and 200 ml of 50% sulfuric acid (v/v) solution was heated at 140° C for 10 hours. After cooling, the mixture was added to 400g of ice-water. The solution was neutralized with sodium hydroxide solution and extracted with chloroform. The chloroform solution was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was distilled to give 8.5g (5.3 × 10-2 mole) of colorless oily product, bp 127.5°-129.5° C (17 mmHg).
[Compound]
Name
30g
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
400g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-(2-Isopropyl-pyrazolo[1,5-a]pyridin-3-yl)-2-methyl-propan-1-one (30.0 g, 115 mmole), water (100 ml), and concentrated sulfuric acid (100 ml) were combined and stirred at 130° C. for 18 hours. The mixture was cooled to room temperature and poured into a solution of ice (400 g) and water (200 ml). The solution was neutralized with sodium hydroxide solution and extracted with chloroform. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The oil was purified by vacuum distillation to give 14.9 g (81%) of 2-isopropyl-pyrazolo[1,5-a]pyridine. 1H-NMR (250 MHz, DMSO-d6) δ 8.37 (d, J=7.3 Hz, 1H), 7.41 (d, J=9.0 Hz, 1H), 7.00 (t, J=7.3 Hz, 1H), 6.66 (t, J=7.5 Hz, 1H), 6.28 (s, 1H), 3.16 (sept, J=7.0 Hz, 1H), 1.35 (d, J=6.8 Hz, 6H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one. The dry salt (113 g) from Example 1 (a) was suspended in isobutyric anhydride (515 g) in a large round bottom flask equipped with a mechanical stirrer and K2CO3 (85 g) was added with stirring. The mixture was refluxed for 8 hours, cooled to room temperature and water (10 ml) was added followed by addition of K2CO3 (10 g) in portions. After the initial vigorous reaction subsided, water (500 ml) and ethyl acetate (500 ml) were added, followed by 280 g of K2CO3, added in portions with continuous mechanical stirring to control foaming. The reaction mixture was stirred for 1 hour at room temperature, 50 mL of 50% NaOH was added, and the mixture extracted with ethyl acetate (4×250 ml). Evaporation of the solution yielded a viscous oil, which was distilled under high vacuum to provide 25.2 g (32.9%) of 2-isopropylpyrazolo[1,5-a]pyridine (b.p. 45-75° C./0.25-0.5 mm Hg), and 60.4 g (51.3%) of 1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one (b.p. 125-135° C./0.1 mm Hg; m.p. 53-55° C.) (T. Irikura, et al., U.S. Pat. No. 3,850,941, Nov. 26, 1974). Compound 411.
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
113 g
Type
reactant
Reaction Step Four
Quantity
515 g
Type
solvent
Reaction Step Four
Name
Quantity
85 g
Type
reactant
Reaction Step Five
Name
Quantity
10 g
Type
reactant
Reaction Step Six
Name
Quantity
280 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

According to one approach, therefore, the desired S-enantiomer of AV1013 is prepared by chiral resolution of the corresponding racemic mixture. As shown in FIG. 6, and described in the Example 1 below, synthesis of AV1013 involves several steps. The first step involves the synthesis of 2-chloro-nor-methylibudilast using either ibudilast (2-methyl-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one) or the corresponding 3-carboxylic acid (2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid, ibudilast acid) as the starting material. Thus, reacting ibudilast with an aqueous solution of a strong inorganic acid, for example, 50% aqueous sulfuric gave isopropylpyrazolo[1,5-a]pyridine (IPPP) following a loss of its 3-ring substituent (2-methyl-propan-1-one). Alternatively IPPP is obtained via the decarboxylation of 2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid under acidic conditions. See, Example 1, method 2, step 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 2
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 3
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 4
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 5
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 6
2-Isopropylpyrazolo[1,5-a]pyridine

Citations

For This Compound
166
Citations
M Ohashi, H Ohkubo, J Kito… - Archives internationales de …, 1986 - europepmc.org
3-Isobutyryl-2-isopropylpyrazolo [1, 5-a] pyridine (KC-404) at a concentration of greater than or equal to 4.34 X 10 (-5) M inhibited adenosine diphosphate-, arachidonic acid-and …
Number of citations: 46 europepmc.org
K AWANO, S SUZUE - Chemical and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
The structure—activity relationship of 3-(p-substituted benzoyl) pyrazolo [l, 5-a] pyridine deriva-tives as inhibitors of rabbit platelet aggregation in vitro have been examined. The cluster …
Number of citations: 4 www.jstage.jst.go.jp
K Awano, S SUZUE - Chemical and pharmaceutical bulletin, 1992 - jstage.jst.go.jp
3-Isobutyryl-2-isopropylpyrazolo [l, 5-a] pyridine (ibudilast) has a large number of metabolites. In order to unequivocally establish the true identity of these metabolites, we prepared a …
Number of citations: 11 www.jstage.jst.go.jp
Y Izumi, F Gotoh, Y Fukuuchi, T Hata, A Imai… - Arzneimittel …, 1990 - europepmc.org
Effects of 3-isobutyryl-2-isopropylpyrazolo [1, 5-a] pyridine (KC-404) on cerebral circulation and metabolism were examined measuring cerebral oxygen and carbon dioxide tension (…
Number of citations: 3 europepmc.org
K AwANo, K IWASE, Y NAGATSU… - Chemical and …, 1992 - jstage.jst.go.jp
Novel 6-hydroxylated or methanesulfonylated pyrazolo [1, 5-α] pyridine derivatives as an authentic reference of metabolites for 3-isobutyryl-2-isopropylpyrazolo [1, 5-α] pyridine (…
Number of citations: 10 www.jstage.jst.go.jp
Y NAGATSU, T HIGUCHI, M HIROBE - Chemical and pharmaceutical …, 1990 - jstage.jst.go.jp
Oxidation of 3-isobutyryl-2-isopropylpyrazolo [1, 5-α] pyridine (IBPP) was carried out with various chemical model systems for cytochrome P-450 in comparison with the liver microsomal …
Number of citations: 22 www.jstage.jst.go.jp
S MURASHIMA, Y NARITA, E IWASAKI… - Japanese Journal of …, 1992 - jstage.jst.go.jp
In vitro, KC-404 inhibited human platelet aggregation induced by ADP, collagen, adrenalin, platelet activating factor and arachidonic acid but not by ristocetin. Together, KC-404 and …
Number of citations: 1 www.jstage.jst.go.jp
粟野勝也, 岩瀬一彦, 永津芳雄, 鈴江清吾 - … and Pharmaceutical Bulletin, 1992 - jlc.jst.go.jp
Novel 6-hydroxylated or methanesulfonylated pyrazolo[1, 5-α]pyridine derivatives as an authentic reference of metabolites for 3-isobutyryl-2-isopropylpyrazolo[1, 5-α]pyridine (ibudilast) …
Number of citations: 2 jlc.jst.go.jp
粟野勝也, 鈴江清吾 - Chemical and Pharmaceutical Bulletin, 1992 - jlc.jst.go.jp
6, 7-Dihydrodiol (1) has been isolated as a principal metabolite of ibudilast. We determined the structural formula of this compound (1) and made the stereochemical behavior is solution …
Number of citations: 2 jlc.jst.go.jp
H Nagai, T IWAMOTO, T NISHIYOR… - Japanese journal of …, 1983 - Elsevier
Abstract Effects of 2-methyl-3-piperidino-β-propionaphtone hydrochloride (KZ-111), 3-isobutyryl-2-isopropylpyrazolo-[1, 5-a] pyridine (KC-404) and FPL-55712 on experimental allergic …
Number of citations: 17 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。